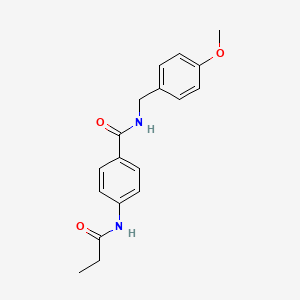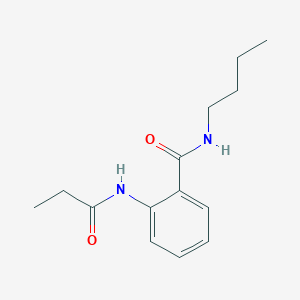![molecular formula C15H22N2O4S B4239342 N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B4239342.png)
N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]acetamide
Übersicht
Beschreibung
N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]acetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents. This compound is characterized by the presence of a cyclohexylamino group, a sulfonyl group, and a methoxyphenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]acetamide typically involves the following steps:
Formation of Sulfonyl Chloride: The starting material, a thiol derivative, is oxidized to form the corresponding sulfonyl chloride using reagents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂).
Amination: The sulfonyl chloride is then reacted with cyclohexylamine to form the sulfonamide intermediate.
Acetylation: Finally, the intermediate is acetylated using acetic anhydride to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of microwave irradiation to accelerate the reactions .
Analyse Chemischer Reaktionen
N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, sodium amalgam, and tin hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and inflammatory conditions.
Biological Studies: The compound is employed in studies investigating the role of sulfonamides in enzyme inhibition and protein binding.
Industrial Applications: It is used in the production of agrochemicals and polymers due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group acts as a competitive inhibitor of enzymes that utilize p-aminobenzoic acid, thereby disrupting essential metabolic pathways in bacteria . This inhibition leads to the bacteriostatic effect, preventing the growth and proliferation of bacterial cells .
Vergleich Mit ähnlichen Verbindungen
N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]acetamide can be compared with other sulfonamide compounds, such as:
Sulfacetamide: Used primarily as an antibiotic for treating bacterial infections.
Glyburide: A sulfonylurea used in the treatment of type II diabetes mellitus.
The uniqueness of this compound lies in its specific structural features, such as the cyclohexylamino group and methoxyphenyl group, which confer distinct chemical properties and biological activities.
Eigenschaften
IUPAC Name |
N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11(18)16-14-10-13(8-9-15(14)21-2)22(19,20)17-12-6-4-3-5-7-12/h8-10,12,17H,3-7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXNUTPNIXXPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



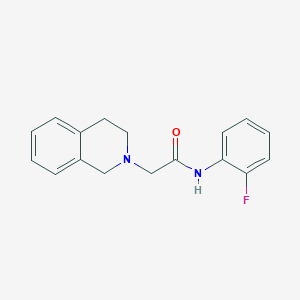
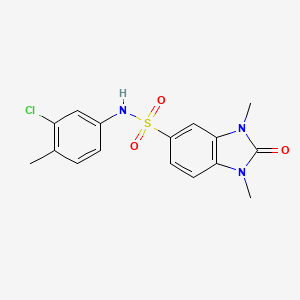
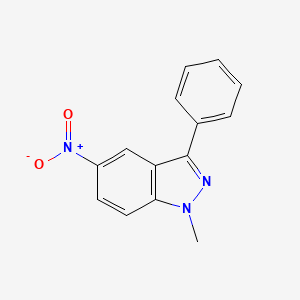
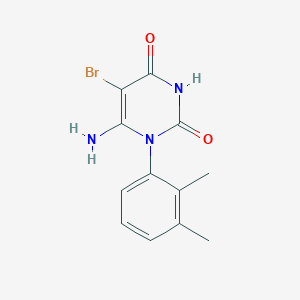
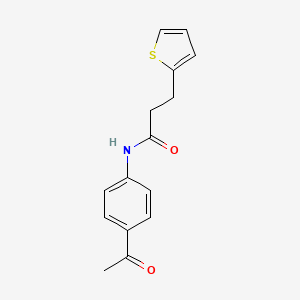
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B4239339.png)
![5-(2-methoxyphenyl)-1-methyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B4239349.png)
![2-(4-morpholinyl)-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4239357.png)
![2-Cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)acetamide](/img/structure/B4239361.png)
![methyl 4-{4-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)ethyl]-1-piperazinyl}benzoate](/img/structure/B4239367.png)
